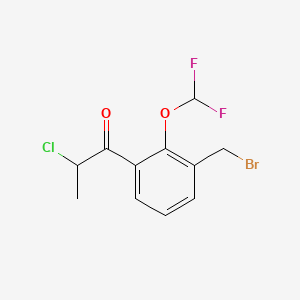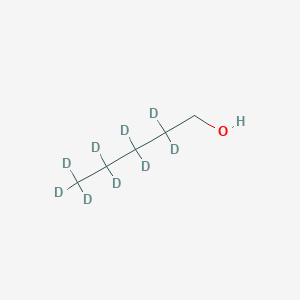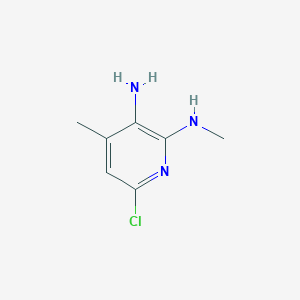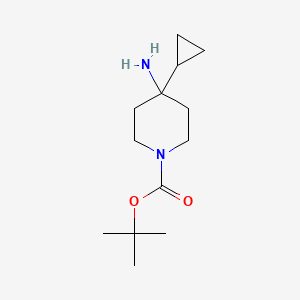
(5-((Tert-butoxycarbonyl)amino)-4-methylpyridin-3-YL)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-((Tert-butoxycarbonyl)amino)-4-methylpyridin-3-YL)boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boronic acid group attached to a pyridine ring substituted with a tert-butoxycarbonyl-protected amino group and a methyl group. The presence of the boronic acid group makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-((Tert-butoxycarbonyl)amino)-4-methylpyridin-3-YL)boronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the pyridine ring, which is substituted with a tert-butoxycarbonyl-protected amino group and a methyl group.
Boronic Acid Introduction: The boronic acid group is introduced through a reaction with a suitable boron-containing reagent, such as bis(pinacolato)diboron, under catalytic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination.
化学反応の分析
Types of Reactions
(5-((Tert-butoxycarbonyl)amino)-4-methylpyridin-3-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can undergo reduction reactions to form corresponding boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura cross-coupling reactions, with bases like potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Boranes.
Substitution: Various biaryl compounds or other carbon-carbon bonded products.
科学的研究の応用
(5-((Tert-butoxycarbonyl)amino)-4-methylpyridin-3-YL)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which (5-((Tert-butoxycarbonyl)amino)-4-methylpyridin-3-YL)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and drug design. The tert-butoxycarbonyl-protected amino group provides stability and prevents unwanted side reactions during chemical transformations.
類似化合物との比較
Similar Compounds
4-(N-Boc-amino)phenylboronic acid: Similar structure with a phenyl ring instead of a pyridine ring.
4-tert-Butylphenylboronic acid: Contains a tert-butyl group attached to a phenyl ring with a boronic acid group.
Bis(pinacolato)diboron: A common boron-containing reagent used in the synthesis of boronic acids.
Uniqueness
(5-((Tert-butoxycarbonyl)amino)-4-methylpyridin-3-YL)boronic acid is unique due to its combination of a pyridine ring, a tert-butoxycarbonyl-protected amino group, and a boronic acid group. This unique structure provides specific reactivity and stability, making it a valuable compound in various chemical and biological applications.
特性
分子式 |
C11H17BN2O4 |
|---|---|
分子量 |
252.08 g/mol |
IUPAC名 |
[4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C11H17BN2O4/c1-7-8(12(16)17)5-13-6-9(7)14-10(15)18-11(2,3)4/h5-6,16-17H,1-4H3,(H,14,15) |
InChIキー |
ZKENHXQVYOGAKI-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=CC(=C1C)NC(=O)OC(C)(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-oxo-2-(5-oxo-2-(trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetate](/img/structure/B14045612.png)
![5-Methylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B14045617.png)








![Tert-butyl 1,1-difluoro-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B14045659.png)


![(4R,6S)-4-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14045670.png)
